molecular formula C15H14Cl2N2O2 B2498030 4-(2,4-dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide CAS No. 338977-10-9

4-(2,4-dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide

Cat. No.: B2498030
CAS No.: 338977-10-9
M. Wt: 325.19
InChI Key: QLJYHGUDIMJIBT-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide typically involves the acylation of a pyrrole derivative with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 2,4-dichlorobenzoyl chloride and N-propan-2-yl-1H-pyrrole-2-carboxamide.

    Reaction Conditions: The reaction is typically conducted in an anhydrous solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

    Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of N-propan-2-yl-1H-pyrrole-2-carboxamide and triethylamine in the solvent. The mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2,4-dichlorobenzoic acid and N-propan-2-yl-1H-pyrrole-2-carboxamide.

Scientific Research Applications

4-(2,4-Dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring may also play a role in binding to target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl chloride: Used in the synthesis of various organic compounds.

    2,4-Dichlorobenzoic acid: An intermediate in the synthesis of herbicides and other chemicals.

    N-propan-2-yl-1H-pyrrole-2-carboxamide: A related compound with similar structural features.

Uniqueness

4-(2,4-Dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide is unique due to the combination of the dichlorobenzoyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-N-propan-2-yl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-8(2)19-15(21)13-5-9(7-18-13)14(20)11-4-3-10(16)6-12(11)17/h3-8,18H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJYHGUDIMJIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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